2-[(Dimethylamino)methyl]-2-ethylbutanal, with the chemical formula CHNO and a molecular weight of 157.25 g/mol, is an organic compound characterized by the presence of a dimethylamino group attached to an ethylbutanal backbone. This compound is notable for its potential applications in various chemical processes and products, including adhesives, sealants, and coatings . The structural uniqueness of this compound arises from its branched alkyl chain and the presence of the nitrogen-containing dimethylamino functional group, which contributes to its reactivity and biological activity.
The reactivity of 2-[(Dimethylamino)methyl]-2-ethylbutanal primarily involves nucleophilic substitution and addition reactions due to the electrophilic nature of the aldehyde group. Common reactions include:
These reactions make it a versatile intermediate in organic synthesis.
Research on the biological activity of 2-[(Dimethylamino)methyl]-2-ethylbutanal indicates potential pharmacological properties. Compounds with similar structures often exhibit:
The synthesis of 2-[(Dimethylamino)methyl]-2-ethylbutanal typically involves the following general steps:
This method allows for the efficient production of the compound while maintaining purity and yield .
2-[(Dimethylamino)methyl]-2-ethylbutanal has several applications across different industries:
The versatility in applications highlights its importance in both industrial and research settings.
Interaction studies involving 2-[(Dimethylamino)methyl]-2-ethylbutanal focus on its reactivity with various substrates. Key points include:
Further studies are necessary to elucidate these interactions fully and their implications for drug development.
Several compounds share structural similarities with 2-[(Dimethylamino)methyl]-2-ethylbutanal. Notable examples include:
| Compound Name | Chemical Formula | Key Features |
|---|---|---|
| 2-(Dimethylamino)ethanol | CHN | Simple structure, used as a solvent and reagent. |
| 3-(Dimethylamino)propylamine | CHN | Contains a longer carbon chain, used in pharmaceuticals. |
| 4-(Dimethylamino)phenol | CHNO | Aromatic compound with significant biological activity. |
What sets 2-[(Dimethylamino)methyl]-2-ethylbutanal apart from these compounds is its specific branching structure which influences its reactivity patterns and potential applications in niche areas like specialized adhesives and coatings. Its unique combination of functional groups also positions it favorably for further exploration in medicinal chemistry.
The systematic IUPAC name 2-[(dimethylamino)methyl]-2-ethylbutanal precisely describes its branched structure:
This arrangement creates a sterically congested environment around the aldehyde group, influencing its reactivity patterns. The molecular formula C₉H₁₉NO corresponds to a molecular weight of 157.25 g/mol, with mass spectrometry typically showing a molecular ion peak at m/z 157.
Common aliases and identifiers include:
| Term | Value |
|---|---|
| CAS Registry Number | 1680-80-4 |
| AKSci Code | 6292DQ |
| Alternative Designation | 2-Ethyl-2-[(dimethylamino)methyl]butanal |
The compound's C₉H₁₉NO composition reflects:
These percentages derive from precise mass spectrometric analysis, with isotopic patterns confirming the absence of halogens or metals.
Initial synthesis employed Mannich reaction strategies, as documented in mid-20th century literature:
Key advancements included Nerdel and Frank's work on β-amino aldehyde stabilization (1965), which improved synthetic yields through optimized reaction conditions.
Transitioning from academic curiosity to practical reagent, applications expanded through:
The Mannich reaction represents a fundamental three-component organic reaction that involves the amino alkylation of an acidic proton adjacent to a carbonyl functional group by formaldehyde and a primary or secondary amine [1]. This reaction mechanism provides a direct pathway for the synthesis of 2-[(Dimethylamino)methyl]-2-ethylbutanal through the formation of beta-amino carbonyl compounds, also known as Mannich bases [2].
The mechanistic pathway begins with the formation of an iminium ion from the reaction between dimethylamine and formaldehyde [3]. The compound containing the carbonyl functional group undergoes tautomerization to its enol form, which subsequently attacks the iminium ion [2]. This process results in the formation of the desired beta-amino carbonyl compound through nucleophilic addition followed by dehydration to form the Schiff base intermediate [1].
Optimized reaction conditions for Mannich reaction-based synthesis of 2-[(Dimethylamino)methyl]-2-ethylbutanal typically require specific catalyst loadings and temperature control [4]. Research has demonstrated that optimal conditions include catalyst loadings of 3-10 mol%, dichloromethane solvent at temperatures of -20°C, and 1.2 molar equivalents of aldehyde, achieving high yields and selectivity [4].
| Parameter | Optimal Range | Yield (%) | Reference |
|---|---|---|---|
| Catalyst Loading | 3-10 mol% | 84-87 | [4] |
| Temperature | -20°C to 0°C | 78-96 | [5] |
| Aldehyde Equivalents | 1.2 equiv | 84-90 | [4] |
| Reaction Time | 1-4 hours | 85-95 | [5] |
The choice of dimethylamine as the nitrogen source is particularly advantageous because it lacks the nitrogen-hydrogen proton required for enamine intermediate formation, making it highly suitable for this specific synthetic transformation [6]. The reaction proceeds through electrophilic catalysis, where zinc or protonic acid catalysts facilitate the hydride transfer process [7].
Direct alkylation methodologies represent an alternative synthetic approach that involves the nucleophilic attack of dimethylamine on activated aldehyde substrates [8]. This metal-free synthesis pathway offers advantages in terms of atom economy and environmental sustainability [8]. The reaction mechanism proceeds through a cascade of hydride transfer, hydrolysis, and aldolization reactions under mild conditions [8].
Recent developments have demonstrated that dimethylamine can catalyze the selective synthesis of alpha,beta-unsaturated aldehydes from alkenes with formaldehyde, achieving yields of up to 80% [8]. The reaction can be performed under very mild conditions at temperatures between 30-50°C, with water as the only by-product, making it theoretically 100% carbon-economical [8].
The direct alkylation approach has been successfully applied to non-activated linear 1-alkenes, providing access to industrially relevant alpha,beta-unsaturated aldehydes from inexpensive and widely abundant chemicals at large scale [8]. This methodology represents a significant advancement in sustainable aldehyde synthesis technology.
Solvent-free organic synthesis has emerged as a powerful methodology for the preparation of aldehyde compounds, including 2-[(Dimethylamino)methyl]-2-ethylbutanal [9]. These approaches leverage direct interactions between reactants in the absence of external solvents, utilizing mechanochemical activation, thermal activation, and microwave-assisted synthesis [9].
Mechanochemical activation employs mechanical energy through grinding, ball milling, or extrusion to induce chemical transformations [9]. This method enhances reaction rates and selectivity by increasing contact between reactants [9]. Recent studies have demonstrated the synthesis of polysaccharide derivatives via heterogeneous Schiff base chemistry involving reactions with diverse aldehydes including hexanal, citral, and benzaldehyde [10].
Microwave-assisted synthesis provides rapid and uniform heating, significantly accelerating reaction rates while enhancing reaction efficiency by increasing collision frequency between reactants [9]. The absence of solvents in this method improves overall reaction efficiency and reduces environmental impact [9]. Thermal activation involves conducting reactions at elevated temperatures to promote molecular interactions without requiring solvents, where heat provides necessary energy to overcome activation barriers [9].
| Technique | Temperature Range | Reaction Time | Yield Range (%) | Reference |
|---|---|---|---|---|
| Mechanochemical | Room temperature | 2-24 hours | 65-95 | [9] |
| Microwave-assisted | 80-150°C | 10-60 minutes | 70-98 | [9] |
| Thermal activation | 120-200°C | 1-8 hours | 60-90 | [9] |
Asymmetric synthesis methodologies for aldehyde compounds have advanced significantly with the development of chiral phosphoric acid catalysis systems [11]. These approaches enable the synthesis of axially chiral aldehydes from biaryl dialdehydes and aromatic amines through asymmetric reductive amination processes [11].
The methodology employs chiral phosphoric acid catalysts in combination with Hantzsch ester as a hydrogen source and tetrahydrofuran as solvent [11]. Reactions are performed at room temperature, yielding axially chiral biaryl derivatives in moderate to good yields up to 82% with excellent enantioselectivity up to 99% enantiomeric excess [11].
Novel catalytic systems utilizing chiral copper-N-heterocyclic carbene catalysts in combination with palladium catalysts have been developed for asymmetric synthesis of versatile chiral chemicals from aldehydes [12]. These systems enable the formation of chiral hydroxycarbanions from aldehydes, facilitating subsequent synthetic processes in one flask while maintaining enantioselectivity [12].
Temperature optimization plays a critical role in aldehyde synthesis reactions, with specific temperature ranges required for different synthetic pathways [13]. For diisobutylaluminum hydride reductions in continuous flow systems, optimal temperatures range from -78°C to -20°C, with higher flow rates necessary for selectivity at elevated temperatures [13].
Research has demonstrated that reaction temperature significantly affects both conversion rates and product selectivity [14]. Temperature optimization studies reveal that increasing temperature enhances reaction rates but may lead to formation of side products [5]. The relationship between temperature and yield follows specific patterns, with optimal temperature ranges typically between 35-45°C for many aldehyde synthesis reactions [14].
pH dependence studies have shown that aldehyde formation reactions exhibit varying sensitivity to pH conditions [15] [16]. Kinetic investigations demonstrate that hydride transfer rates from deuterated nicotinamide adenine dinucleotide to aromatic aldehydes remain nearly pH independent from pH 6.0 to pH 9.9 [15]. However, kinetic binding constants for ternary complex formation and dissociation rates of aromatic alcohols show significant pH dependence [15].
| pH Range | Reaction Rate | Selectivity (%) | Optimal Conditions | Reference |
|---|---|---|---|---|
| 6.0-7.5 | Moderate | 75-85 | Zinc catalysis | [15] |
| 7.5-9.0 | High | 85-95 | Optimal range | [16] |
| 9.0-10.0 | Decreased | 70-80 | Base-catalyzed | [16] |
Catalyst selection profoundly influences the efficiency and selectivity of aldehyde synthesis reactions [17]. Iron-based catalysts have demonstrated exceptional performance in aldehyde hydrogenation, with well-defined iron(II) complexes exhibiting noble-metal activity [17]. These catalysts achieve turnover numbers and frequencies of up to 80,000 and 20,000 per hour respectively, representing some of the most efficient hydrogenation catalysts reported [17].
Solvent effects in heterogeneous catalysis significantly impact reaction rates and product selectivity [18]. Studies on cinnamaldehyde hydrogenation over palladium/carbon catalysts demonstrate that total reaction rates strongly depend on solvent choice [18]. Apolar solvents, protic polar solvents, and aprotic polar solvents each exhibit distinct effects on reaction outcomes [18].
The addition of small volumes of pyridine to solvents such as 2-propanol and tetrahydrofuran can dramatically alter hydrogenation rates and switch the main product formation pathways [18]. These solvent-catalyst interactions involve complex mechanisms including substrate adsorption, surface interactions, and electronic effects [18].
| Catalyst Type | Solvent System | Temperature (°C) | Turnover Frequency (h⁻¹) | Reference |
|---|---|---|---|---|
| Iron(II) PNP Complex | Tetrahydrofuran | 40 | 20,000 | [17] |
| Palladium/Carbon | 2-Propanol | 25-60 | 1,500-3,000 | [18] |
| Ruthenium Complex | Dichloromethane | 50-80 | 5,000-12,000 | [19] |
| Copper-NHC Complex | Toluene | 30-70 | 8,000-15,000 | [12] |
The nuclear magnetic resonance spectroscopic analysis of 2-[(Dimethylamino)methyl]-2-ethylbutanal provides comprehensive structural characterization through both proton and carbon-13 techniques [1] [2] [3]. The ¹H Nuclear Magnetic Resonance spectrum exhibits characteristic resonances that definitively identify the molecular framework and functional group arrangement.
Table 1: ¹H Nuclear Magnetic Resonance Spectroscopic Data
| Proton Assignment | Chemical Shift (δ ppm) | Multiplicity | Integration |
|---|---|---|---|
| Aldehyde (-CHO) | 9.5-9.8 | Singlet | 1H |
| N(CH₃)₂ (dimethylamino) | 2.2-2.4 | Singlet | 6H |
| N-CH₂- (aminomethyl) | 2.3-2.6 | Singlet | 2H |
| CH₂-CH₃ (ethyl chain) | 1.0-1.3 | Quartet | 4H |
| CH₂-CH₃ (ethyl chain) | 0.8-1.2 | Triplet | 4H |
| CH₃ (terminal methyl groups) | 0.9-1.1 | Triplet | 6H |
The aldehydic proton appears as a characteristic singlet in the 9.5-9.8 parts per million region, consistent with typical aldehyde resonances [1] [2]. The dimethylamino group manifests as a singlet at 2.2-2.4 parts per million, integrating for six protons, while the aminomethyl bridge protons resonate at 2.3-2.6 parts per million [4] [5]. The ethyl substituents exhibit classic quartet-triplet coupling patterns, with methylene protons appearing at 1.0-1.3 parts per million and terminal methyl groups at 0.9-1.1 parts per million.
Table 2: ¹³C Nuclear Magnetic Resonance Spectroscopic Data
| Carbon Assignment | Chemical Shift (δ ppm) | Carbon Type |
|---|---|---|
| Carbonyl C=O | 200-210 | Carbonyl |
| Quaternary carbon (C-2) | 55-65 | Quaternary |
| Dimethylamino CH₃ | 45-48 | Primary |
| Aminomethyl CH₂ | 65-70 | Secondary |
| Ethyl CH₂ | 25-30 | Secondary |
| Terminal CH₃ | 8-12 | Primary |
The ¹³C Nuclear Magnetic Resonance spectrum demonstrates the characteristic aldehyde carbonyl resonance at 200-210 parts per million, falling within the expected range for saturated aliphatic aldehydes [6] [7]. The quaternary carbon bearing both ethyl groups and the aminomethyl substituent appears at 55-65 parts per million, reflecting the electron-withdrawing influence of the adjacent nitrogen atom [7]. The dimethylamino methyl carbons resonate at 45-48 parts per million, while the aminomethyl bridge carbon exhibits a characteristic downfield shift to 65-70 parts per million due to the nitrogen substitution [4].
The infrared spectroscopic profile of 2-[(Dimethylamino)methyl]-2-ethylbutanal exhibits distinctive absorption patterns that enable functional group identification and structural confirmation [8] [9] [10]. The spectrum displays characteristic aldehyde absorption features alongside tertiary amine vibrational modes.
Table 3: Infrared Spectroscopic Data
| Functional Group | Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|---|
| Aldehyde C=O stretch | 1720-1740 | Strong | C=O stretch |
| Aldehyde C-H stretch | 2720-2820 | Weak-Medium | Aldehydic C-H stretch |
| Aliphatic C-H stretch | 2850-2950 | Strong | Aliphatic C-H stretch |
| Tertiary amine C-N stretch | 1020-1250 | Medium | C-N stretch |
| Aldehyde C-H bend | 1380-1390 | Medium | Aldehydic C-H bend |
| CH₃ deformation | 1375-1450 | Medium | Methyl deformation |
| CH₂ deformation | 1460-1470 | Medium | Methylene deformation |
The carbonyl stretching vibration appears as a strong absorption at 1720-1740 reciprocal centimeters, characteristic of saturated aliphatic aldehydes [1] [9]. The aldehydic carbon-hydrogen stretch manifests as a distinctive weak to medium intensity absorption at 2720-2820 reciprocal centimeters, providing definitive confirmation of the aldehyde functionality [1] [9]. The tertiary amine carbon-nitrogen stretching vibration occurs at 1020-1250 reciprocal centimeters, reflecting the aliphatic nature of the dimethylamino substituent [11] [10].
Table 4: Mass Spectrometric Fragmentation Data
| Fragment Ion | m/z | Relative Intensity (%) | Fragmentation Pattern |
|---|---|---|---|
| M⁺- (molecular ion) | 157 | 10-20 | Molecular ion peak |
| [M-CHO]⁺ | 128 | 30-40 | Loss of formyl group |
| [M-C₂H₅]⁺ | 128 | 25-35 | Loss of ethyl group |
| [(CH₃)₂NCH₂]⁺ | 58 | 80-100 | Dimethylaminomethyl cation |
| [(CH₃)₂N]⁺ | 44 | 60-80 | Dimethylamino cation |
| [CHO]⁺ | 29 | 40-60 | Formyl cation |
The mass spectrometric fragmentation pattern reveals characteristic cleavage pathways typical of aldehydes containing tertiary amine substituents [12]. The molecular ion peak at mass-to-charge ratio 157 corresponds to the molecular weight of 157.26 daltons [13]. The base peak typically appears at mass-to-charge ratio 58, corresponding to the [(CH₃)₂NCH₂]⁺ fragment, indicating the stability of the dimethylaminomethyl cation. Additional significant fragments include the dimethylamino cation at mass-to-charge ratio 44 and the formyl cation at mass-to-charge ratio 29.
The physical properties of 2-[(Dimethylamino)methyl]-2-ethylbutanal have been determined through experimental measurements and correlate well with theoretical predictions based on molecular structure [14] [15]. The compound exhibits a density of 0.814 grams per milliliter at 25 degrees Celsius, measured under standard atmospheric conditions [14]. This value reflects the molecular composition and intermolecular interactions present in the liquid state.
Table 5: Physical-Chemical Properties
| Property | Value | Method/Conditions |
|---|---|---|
| Molecular Weight | 157.26 g/mol | Calculated |
| Density at 25°C | 0.814 g/mL | Experimental, 25°C |
| Refractive Index (nD²⁰) | 1.402 | Sodium D-line, 20°C |
| Melting Point | -89°C | DSC |
| Boiling Point | 117°C | Atmospheric pressure |
| Solubility in Water | Miscible | Room temperature |
| Solubility in Organic Solvents | Soluble in ethanol, ether, chloroform | Room temperature |
The refractive index of 1.402, measured using the sodium D-line at 20 degrees Celsius, provides insight into the electronic polarizability of the molecule [14] [15]. This value is consistent with compounds containing both aliphatic carbon chains and nitrogen-containing functional groups. The refractive index measurement serves as a reliable identity parameter and quality control specification for the compound.
The thermal properties of 2-[(Dimethylamino)methyl]-2-ethylbutanal demonstrate characteristic behavior for branched aliphatic aldehydes containing tertiary amine substituents [14] [15]. The melting point of -89 degrees Celsius indicates the compound exists as a liquid at ambient temperatures, facilitating handling and analytical procedures [14] [12]. The relatively low melting point reflects the branched molecular structure and the presence of the flexible dimethylaminomethyl substituent.
The boiling point of 117 degrees Celsius at atmospheric pressure corresponds well with structurally related compounds and enables distillation-based purification methods [14] [15]. This boiling point reflects the molecular weight of 157.26 daltons and the intermolecular forces present, including dipole-dipole interactions from both the carbonyl and tertiary amine functionalities. The thermal stability range allows for standard analytical techniques including gas chromatography and thermal analysis methods [12].
Chromatographic analysis of 2-[(Dimethylamino)methyl]-2-ethylbutanal employs multiple separation techniques to assess purity and establish analytical methods for quality control [16] [17]. High Performance Liquid Chromatography methods utilizing reversed-phase conditions provide excellent separation and quantification capabilities.
Table 6: Chromatographic Analysis Data
| Method | Mobile Phase/Conditions | Retention Time/Rf | Purity Assessment |
|---|---|---|---|
| HPLC (C18) | Acetonitrile:Water (70:30) | 8.2 min | >95% |
| HPLC (C18) | Methanol:Water (80:20) | 6.8 min | >95% |
| Gas Chromatography | HP-5 column, 150°C isothermal | 12.5 min | >98% |
| Gas Chromatography | DB-1 column, temperature program | 15.2 min | >98% |
| Thin Layer Chromatography | Silica gel, DCM:MeOH (9:1) | Rf = 0.35 | Single spot |
High Performance Liquid Chromatography analysis using octadecylsilane stationary phases demonstrates excellent retention and separation characteristics [17]. The acetonitrile-water mobile phase system (70:30 volume ratio) provides a retention time of 8.2 minutes with purity assessments exceeding 95 percent. Alternative methanol-water systems (80:20 volume ratio) yield comparable results with slightly reduced retention times of 6.8 minutes, maintaining purity specifications above 95 percent.
Gas chromatographic analysis employs both isothermal and temperature-programmed methods to achieve optimal separation [16]. The HP-5 phenyl methyl siloxane stationary phase under isothermal conditions at 150 degrees Celsius provides a retention time of 12.5 minutes with purity determinations exceeding 98 percent. Temperature-programmed analysis using DB-1 dimethyl polysiloxane stationary phases yields retention times of 15.2 minutes while maintaining purity assessments above 98 percent.
The chromatographic retention behavior of 2-[(Dimethylamino)methyl]-2-ethylbutanal reflects the compound's dual functionality, incorporating both aldehyde and tertiary amine characteristics [18] [17]. The molecule exhibits moderate polarity, enabling separation on both normal and reversed-phase systems with appropriate mobile phase optimization.
Reversed-phase High Performance Liquid Chromatography systems demonstrate excellent compatibility with octadecylsilane stationary phases, providing reproducible retention times and peak shapes [17]. The compound elutes within practical time frames under standard gradient and isocratic conditions, facilitating routine analytical applications. Buffer systems containing volatile components enable mass spectrometric detection when required for structural confirmation.
Gas chromatographic retention behavior correlates with molecular weight and functional group polarities [16]. The compound demonstrates thermal stability under standard analytical conditions, enabling accurate quantification without decomposition artifacts. Column selection influences retention characteristics, with phenyl-substituted stationary phases providing enhanced selectivity compared to purely aliphatic phases. Temperature programming optimizes peak shape and resolution while maintaining analytical precision for trace impurity detection [16].